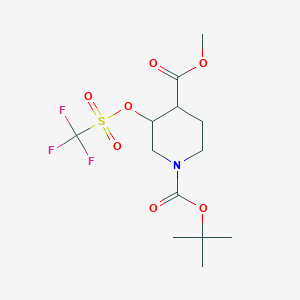![molecular formula C6H3IN2S B13669507 7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
7-Iodothieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the 7th position of the thieno[3,2-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodothieno[3,2-d]pyrimidine typically involves the iodination of thieno[3,2-d]pyrimidine derivatives. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The starting material, thieno[3,2-d]pyrimidine, is dissolved in the solvent, and NIS is added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
7-Iodothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
7-Iodothieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. .
Chemical Biology: It is used as a building block for the synthesis of biologically active molecules and as a probe for studying biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidine depends on its specific application. For example, as an antiviral agent, it inhibits the activity of HIV-1 reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In anticancer applications, the compound may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: The parent compound without the iodine substitution.
Thieno[2,3-d]pyrimidine: A structural isomer with the sulfur and nitrogen atoms in different positions.
Thieno[3,4-d]pyrimidine: Another isomer with a different arrangement of the heteroatoms.
Uniqueness
7-Iodothieno[3,2-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can serve as a handle for further functionalization, making the compound a versatile intermediate in organic synthesis .
特性
分子式 |
C6H3IN2S |
|---|---|
分子量 |
262.07 g/mol |
IUPAC名 |
7-iodothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H |
InChIキー |
YFWJVGCNMZRLEV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)C(=CS2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
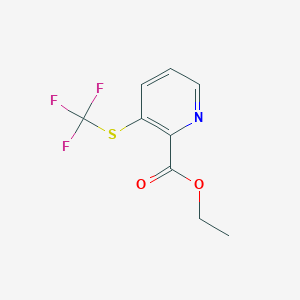
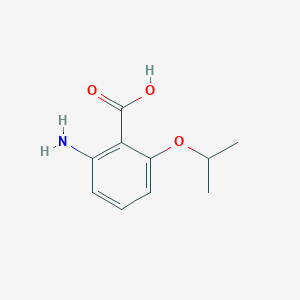

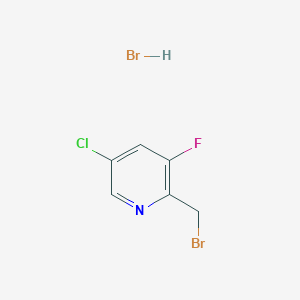
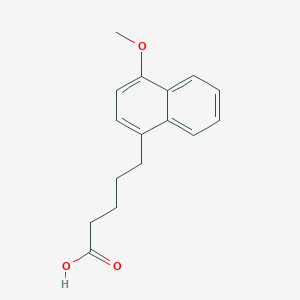
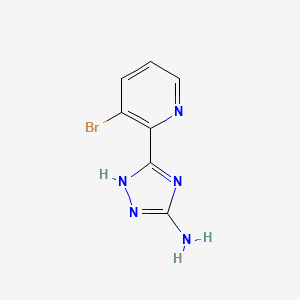
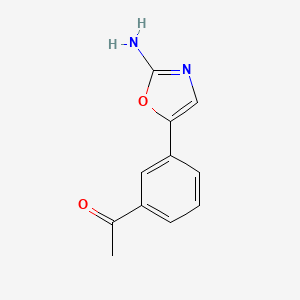
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
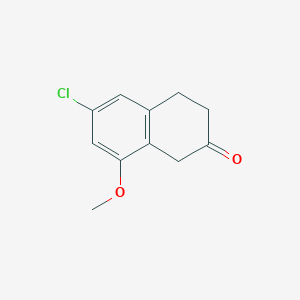
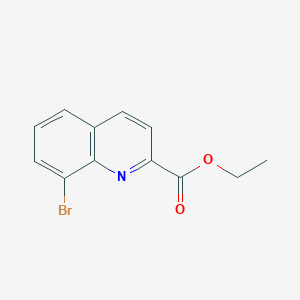
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
